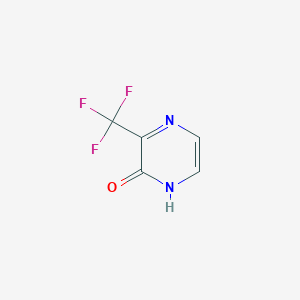

3-(Trifluoromethyl)pyrazin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial, Antifungal, and Antioxidant Activities

Research has demonstrated the synthesis and characterization of derivatives related to 3-(Trifluoromethyl)pyrazin-2(1H)-one, which show promising antimicrobial, antifungal, and antioxidant properties. For instance, a study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives revealed that these compounds exhibit a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). These findings are significant as they suggest potential applications in developing new antimicrobial and antioxidant agents.

Synthesis of Complex Molecules

The chemical versatility of 3-(Trifluoromethyl)pyrazin-2(1H)-one derivatives allows for their use in the synthesis of complex molecular structures, which can be utilized in various chemical and pharmaceutical applications. A notable example is the synthesis of pentafluorosulfanylpyrazole and its derivatives, which are considered energetic materials due to the density enhancement and detonation performance improvement over CF3 group-containing materials (Ye et al., 2007). Additionally, the synthesis of 3-trifluoromethylpyrazoles through silver-mediated cycloaddition has been explored, highlighting efficient construction frameworks and indicating potential in synthetic and medicinal chemistry (Li et al., 2013).

High Thermal and Chemical Stability

Studies on metal-organic frameworks (MOFs) incorporating pyrazolate bridges have revealed that these structures exhibit exceptional thermal and chemical stability, making them suitable for applications requiring materials that can withstand extreme conditions (Colombo et al., 2011). Such stability is critical for catalytic processes and the development of advanced materials for industrial applications.

Direcciones Futuras

The future directions for the study of “3-(Trifluoromethyl)pyrazin-2(1H)-one” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, a series of novel pyrimidinamine derivatives were designed and synthesized, showing excellent fungicidal activity . Such studies could provide valuable insights into the potential applications of these compounds in various fields.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as pyrimidinamine derivatives, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Based on the action of similar compounds, it can be inferred that it might inhibit the fgfr signaling pathway . This inhibition could occur through the prevention of receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor .

Biochemical Pathways

The FGFR signaling pathway plays a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .

Propiedades

IUPAC Name |

3-(trifluoromethyl)-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXLIYAYELKHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)